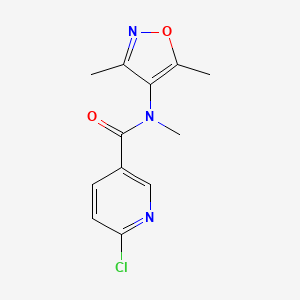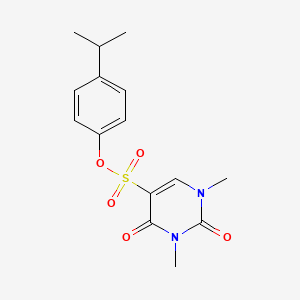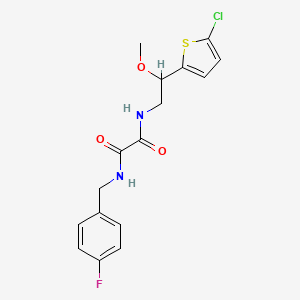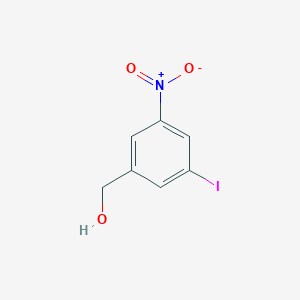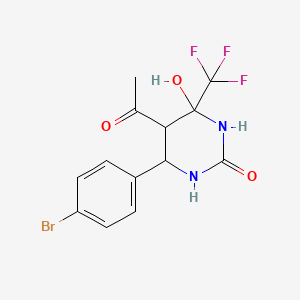
5-Acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets spleen tyrosine kinase (SYK), which is involved in various signaling pathways in the immune system.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
Chlorinated Thiophenes Synthesis
The study by Skramstad et al. (2000) on the synthesis and reactions of chlorinated thiophenes might offer insights into the synthetic versatility of halogenated compounds, similar to the one . Chlorinated thiophenes have been utilized for various applications, including organic semiconductors and pharmaceutical intermediates, showcasing the importance of halogenated compounds in synthetic chemistry (Skramstad, Lunde, Hope, Bjørnstad, & Frøyen, 2000).
Heterocyclic Compounds Synthesis
El-Hashash and Rizk (2016) discussed the use of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids for synthesizing heterocyclic compounds, such as pyridazinone and furanone. This demonstrates the role of bromophenyl derivatives in constructing complex heterocycles, which are crucial in medicinal chemistry and materials science (El-Hashash & Rizk, 2016).
N-Pyrrolyl(furanyl)-Substituted Piperazines Synthesis
Mittersteiner et al. (2019) highlighted the synthetic potential of a bromo-trifluoromethyl compound for creating N-pyrrolyl(furanyl)-substituted piperazines. Such methodologies underline the utility of bromophenyl and trifluoromethyl groups in synthesizing nitrogen-containing heterocycles, important for pharmaceutical applications (Mittersteiner et al., 2019).
Applications in Catalysis and Material Science
Electrogenerated Base-Promoted Synthesis
Goodarzi and Mirza (2020) explored the electrochemical synthesis of dihydropyridine derivatives, showcasing an environmentally friendly methodology for generating complex organic molecules. This approach could be applicable for synthesizing derivatives of the compound , emphasizing green chemistry principles (Goodarzi & Mirza, 2020).
Antioxidant Activity of Bromophenols
Research by Li et al. (2011) on the antioxidant activity of bromophenols from marine algae suggests potential biomedical applications for bromophenyl derivatives. Such compounds could be explored for their antioxidant properties, contributing to the development of novel antioxidants (Li, Li, Gloer, & Wang, 2011).
Propiedades
IUPAC Name |
5-acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIQTYQFXDOFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

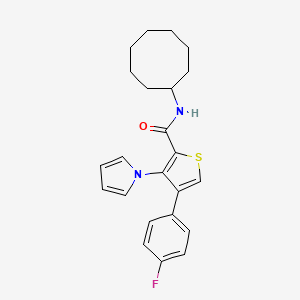

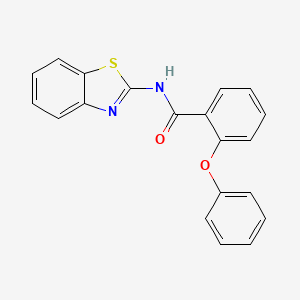
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2579533.png)
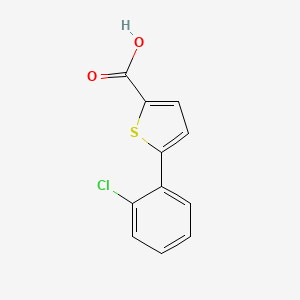
![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)
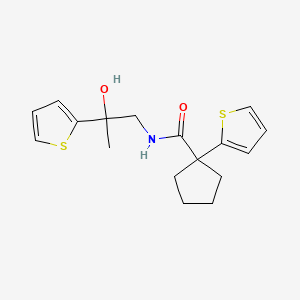
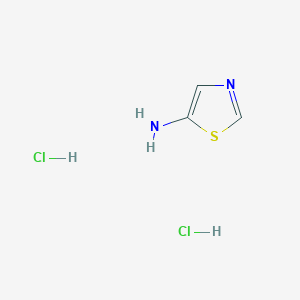
![2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2579542.png)
![1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2579544.png)
